(5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: is a heterocyclic compound that features a diazinane ring fused with a thiophene moiety and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using urea or thiourea to form the diazinane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl groups, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological macromolecules are studied to develop new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(2-FLUOROPHENYL)-2-METHYLAMINO-CYCLOHEXANONE:
ANATABINE: A related compound used in nicotine research.
Uniqueness: (5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a diazinane ring with a thiophene moiety and a methylphenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLOBHSBFSRLRJ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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